7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)
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Overview
Description
7,7’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(heptan-1-ol) is an organic compound characterized by its biphenyl core structure with two heptanol chains attached via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(heptan-1-ol) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Etherification: The biphenyl core is then subjected to etherification with heptanol under basic conditions, using a suitable base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for purification and quality control can also enhance the scalability of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl groups in 7,7’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(heptan-1-ol) can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
7,7’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(heptan-1-ol) has several scientific research applications:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with unique mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Biology: Studied for its interactions with biological membranes and potential as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 7,7’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(heptan-1-ol) involves its interaction with molecular targets such as enzymes or receptors. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
7,7’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(pentan-1-ol): Similar structure with shorter alkyl chains.
7,7’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(nonan-1-ol): Similar structure with longer alkyl chains.
4,4’-Dihydroxybiphenyl: Lacks the heptanol chains but retains the biphenyl core.
Properties
CAS No. |
526216-22-8 |
---|---|
Molecular Formula |
C26H38O4 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
7-[4-[4-(7-hydroxyheptoxy)phenyl]phenoxy]heptan-1-ol |
InChI |
InChI=1S/C26H38O4/c27-19-7-3-1-5-9-21-29-25-15-11-23(12-16-25)24-13-17-26(18-14-24)30-22-10-6-2-4-8-20-28/h11-18,27-28H,1-10,19-22H2 |
InChI Key |
IKHGSHOCVHXBPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCCO)OCCCCCCCO |
Origin of Product |
United States |
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